molecular formula C9H12FN3O B14753062 2-(3-Fluoro-4-methylanilino)acetohydrazide CAS No. 2554-15-6

2-(3-Fluoro-4-methylanilino)acetohydrazide

Cat. No.: B14753062
CAS No.: 2554-15-6
M. Wt: 197.21 g/mol
InChI Key: BLYHZFYCZPNOAN-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylanilino)acetohydrazide is a chemical compound with the molecular formula C9H12FN3O It is a derivative of aniline, characterized by the presence of a fluoro group at the 3-position and a methyl group at the 4-position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methylanilino)acetohydrazide typically involves the reaction of 3-fluoro-4-methylaniline with acetohydrazide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general synthetic route can be summarized as follows:

    Starting Materials: 3-Fluoro-4-methylaniline and acetohydrazide.

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 3-fluoro-4-methylaniline is dissolved in the solvent, and acetohydrazide is added slowly with continuous stirring. The mixture is then heated under reflux for several hours.

    Isolation: After the reaction is complete, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylanilino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The fluoro and methyl groups on the aniline ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as nitro compounds.

    Reduction: Reduced amines or hydrazines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(3-Fluoro-4-methylanilino)acetohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The fluoro and methyl groups on the aniline ring play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylaniline: A precursor in the synthesis of 2-(3-Fluoro-4-methylanilino)acetohydrazide.

    Acetohydrazide: Another precursor used in the synthesis.

    Other Aniline Derivatives: Compounds with similar structures but different substituents on the aniline ring.

Uniqueness

This compound is unique due to the presence of both fluoro and methyl groups on the aniline ring, which confer specific chemical and biological properties

Properties

CAS No.

2554-15-6

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

2-(3-fluoro-4-methylanilino)acetohydrazide

InChI

InChI=1S/C9H12FN3O/c1-6-2-3-7(4-8(6)10)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)

InChI Key

BLYHZFYCZPNOAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NN)F

Origin of Product

United States

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